

# Turletricin: A Promising Alternative Against Azole-Resistant Aspergillus

Author: BenchChem Technical Support Team. Date: December 2025



A comparative analysis of the next-generation polyene, **turletricin**, against standard-of-care azoles for the treatment of infections caused by resistant Aspergillus strains.

In the ongoing challenge to combat invasive fungal infections, the emergence of azole-resistant Aspergillus species presents a significant threat to patient outcomes. **Turletricin** (also known as SF001 or AM-2-19), a novel polyene antifungal, demonstrates considerable promise in overcoming this resistance. This guide provides a detailed comparison of the efficacy of **turletricin** with that of commonly used azole antifungals—voriconazole, itraconazole, and posaconazole—against azole-resistant Aspergillus strains, supported by available preclinical data.

## **Executive Summary**

**Turletricin**, a rationally designed derivative of amphotericin B, exhibits potent fungicidal activity by selectively extracting ergosterol from fungal cell membranes.[1] This mechanism of action is distinct from that of azoles, which inhibit the synthesis of ergosterol.[2][3] Consequently, **turletricin**'s efficacy is not compromised by the common cyp51A gene mutations that confer resistance to azoles. In vitro studies have shown that **turletricin** maintains potent activity against Aspergillus fumigatus isolates that are resistant to azoles, with Minimum Inhibitory Concentration (MIC) values that are comparable to those for susceptible strains.

## **Comparative In Vitro Efficacy**



The following tables summarize the in vitro activity of **turletricin** and key azole antifungals against wild-type and azole-resistant Aspergillus fumigatus. It is important to note that the data for **turletricin** and the azoles are compiled from separate studies; a direct head-to-head comparison in a single study is not yet publicly available.

Table 1: In Vitro Activity of **Turletricin** (SF001) against Aspergillus fumigatus

| Isolate Type           | Genotype      | SF001 MIC Range (mg/L) |
|------------------------|---------------|------------------------|
| Wild-Type              | -             | 0.5 - 2.0              |
| Azole-Resistant        | cyp51A mutant | 0.5 - 2.0              |
| Echinocandin-Resistant | fks1 mutant   | 0.5 - 2.0              |

Data from an in vivo pharmacodynamic study in a mouse model of invasive pulmonary aspergillosis.[1]

Table 2: Comparative MIC Distributions of Azoles against Wild-Type and Resistant Aspergillus fumigatus



| Antifungal           | Isolate<br>Genotype | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range<br>(mg/L) |
|----------------------|---------------------|--------------|--------------|---------------------|
| Voriconazole         | Wild-Type           | 0.5          | 0.5          | ≤0.12 - 1           |
| TR34/L98H            | 2                   | 4            | 1 - 4        |                     |
| TR46/Y121F/T28<br>9A | 2                   | 4            | 2 - 8        | _                   |
| Itraconazole         | Wild-Type           | 0.25         | 0.5          | ≤0.06 - 1           |
| TR34/L98H            | >8                  | >8           | 2 - >8       |                     |
| TR46/Y121F/T28<br>9A | 2                   | 4            | 1 - 4        | _                   |
| Posaconazole         | Wild-Type           | 0.125        | 0.125        | ≤0.03 - 0.25        |
| TR34/L98H            | 0.25                | 0.5          | 0.125 - 0.5  |                     |
| TR46/Y121F/T28<br>9A | 0.25                | 0.5          | 0.125 - 0.5  | _                   |

Data compiled from a study characterizing CLSI susceptibility profiles of clinical A. fumigatus isolates.

## **Mechanisms of Action and Resistance**

The distinct mechanisms of action of **turletricin** and azoles are fundamental to understanding **turletricin**'s efficacy against resistant strains.





Click to download full resolution via product page

Mechanisms of Action and Azole Resistance.

As depicted, **turletricin** directly targets ergosterol, a component already present in the fungal membrane. In contrast, azoles interfere with the production of ergosterol by inhibiting the enzyme lanosterol  $14\alpha$ -demethylase, which is encoded by the cyp51A gene.[2][3] Mutations in



the cyp51A gene can alter the enzyme's structure, reducing the binding affinity of azoles and thereby conferring resistance.[4] Because **turletricin**'s target is ergosterol itself and not the enzyme that produces it, cyp51A mutations do not impact its efficacy.

# **Experimental Protocols**

The determination of Minimum Inhibitory Concentrations (MICs) is crucial for assessing antifungal efficacy. The following is a generalized workflow based on the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for broth microdilution testing of filamentous fungi.

## **Antifungal Susceptibility Testing Workflow**





#### Click to download full resolution via product page

#### Generalized Antifungal Susceptibility Testing Workflow.

- 1. Isolate Preparation: Aspergillus isolates are cultured on appropriate agar, such as potato dextrose agar, to promote sporulation.
- 2. Inoculum Standardization: Conidia are harvested and suspended in a sterile saline solution containing a wetting agent (e.g., Tween 80). The conidial suspension is then adjusted to a



standardized concentration, typically between  $1 \times 10^5$  and  $2.5 \times 10^5$  colony-forming units (CFU)/mL, using a spectrophotometer or hemocytometer.

- 3. Antifungal Serial Dilution: The antifungal agents are serially diluted in a 96-well microtiter plate containing a standard medium, such as RPMI-1640, to create a range of concentrations.
- 4. Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control well (without antifungal) and a sterility control well (without inoculum) are included.
- 5. Incubation: The microtiter plates are incubated at 35-37°C for 48 hours.
- 6. MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth. This can be assessed visually or with a spectrophotometer.

## Conclusion

The available data strongly suggest that **turletricin** is a highly promising candidate for the treatment of invasive aspergillosis, particularly in cases caused by azole-resistant strains. Its distinct mechanism of action, which is unaffected by the primary drivers of azole resistance, and its potent in vitro activity underscore its potential to address a critical unmet need in infectious disease management. While direct comparative studies with azoles are needed for a more definitive assessment, the current body of evidence positions **turletricin** as a significant advancement in the antifungal armamentarium. Further clinical development will be crucial in fully elucidating its therapeutic role.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. In vivo pharmacodynamic characterization of a next-generation polyene, SF001, in the invasive pulmonary aspergillosis mouse model PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azole Cross-Resistance in Aspergillus fumigatus PMC [pmc.ncbi.nlm.nih.gov]



- 3. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 4. Azole resistant Aspergillus fumigatus: What you need to know PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Turletricin: A Promising Alternative Against Azole-Resistant Aspergillus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15559468#turletricin-efficacy-against-azole-resistant-aspergillus-strains]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com